
reactivity of 4-Amino-3,5-dichloro-2,6-
difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Amino-3,5-dichloro-2,6-

difluoropyridine

Cat. No.: B042884 Get Quote

An In-depth Technical Guide to the Reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine

Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant

interest in synthetic organic chemistry.[1] Its structure, featuring an electron-donating amino

group and multiple electron-withdrawing halogen substituents on a pyridine ring, imparts a

unique reactivity profile. This compound is primarily recognized as a crucial intermediate in the

synthesis of agrochemicals, most notably the herbicide fluroxypyr.[2][3] This guide provides a

comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-
Amino-3,5-dichloro-2,6-difluoropyridine, with a focus on experimental details and data for

researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine are

summarized below. The compound is a white to off-white solid at room temperature.[2][4]

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 2840-00-8 [1]

Molecular Formula C₅H₂Cl₂F₂N₂ [1]

Molecular Weight 198.99 g/mol [1]

Melting Point 112-114 °C [2][5]

Boiling Point 281.7°C at 760 mmHg [4]

Density 1.697 g/cm³ [4]

pKa -3.04 (Predicted) [2]

Appearance White to Off-White Solid [2][4]

Solubility
Chloroform (Slightly), Methanol

(Slightly)
[2][4]

Table 2: Spectroscopic Data

Technique Expected Observation Reference

¹H NMR

A broad singlet for the -NH₂

protons is expected around 5

ppm (in DMSO-d₆).

[6]

High-Resolution Mass

Spectrometry (HRMS)

The molecular ion peak

([M+H]⁺) would be observed at

approximately m/z 199.99.

[6]

UV-Vis Spectroscopy

Electronic transitions

analogous to the ¹A₁g → ¹B₂u

(2600 Å) and ¹A₁g → ¹B₁u

(2100 Å) transitions of

benzene are reported.

[6]
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The reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine is dominated by the electron-

deficient nature of the pyridine ring, which is highly activated towards nucleophilic aromatic

substitution (SNAr). The amino group at the C4 position and the halogen atoms at the C2, C3,

C5, and C6 positions dictate the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being highly halogenated, is susceptible to nucleophilic attack. The fluorine

atoms at the C2 and C6 positions are generally more reactive and thus better leaving groups in

SNAr reactions compared to the chlorine atoms at the C3 and C5 positions.[6] This differential

reactivity allows for selective functionalization.

The electron-donating amino group at the C4 position directs nucleophilic attack to the ortho

positions (C3 and C5). However, the presence of halogens at all other positions makes the

entire ring electron-deficient and prone to substitution. A key industrial application of this

reactivity is the synthesis of a precursor to the herbicide fluroxypyr, which involves a selective

hydroxylation reaction where one of the fluorine atoms is displaced.[7][8]
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2,6-difluoropyridine

Meisenheimer Complex
(Intermediate)

C3/C5 Substituted Product
(Less Favorable)

Nucleophile
(e.g., OH⁻)

Attack at C2/C6

Attack at C3/C5

C2/C6 Substituted Product

F⁻

Cl⁻

Click to download full resolution via product page

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution
Due to the strongly electron-withdrawing nature of the two fluorine and two chlorine atoms, the

pyridine ring is highly deactivated towards electrophilic attack. The electron-donating amino

group would typically direct electrophiles to the ortho positions (C3 and C5), but these positions
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are already occupied by chlorine atoms.[6] Consequently, electrophilic aromatic substitution on

the ring is highly unlikely under standard conditions.[6]

Palladium-Catalyzed Cross-Coupling Reactions
The halogen substituents on the pyridine ring serve as handles for various palladium-catalyzed

cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The 2,6-

difluoro groups can lead to reduced steric hindrance, potentially enabling efficient couplings.[6]

However, the electron-withdrawing nature of the halogens can also deactivate the ring towards

certain metal-mediated reactions.[6] The relative reactivity of the C-F and C-Cl bonds in such

reactions would depend on the specific catalytic system employed. While specific studies on

this molecule are limited, related dichloropyridines have shown selective cross-coupling at the

C4 position under ligand-free Jeffery conditions.[9]

Reactions Involving the Amino Group
The amino group at the C4 position can potentially undergo reactions typical of aromatic

amines. However, its nucleophilicity is reduced by the electron-withdrawing effects of the

halogenated ring. While not extensively documented for this specific molecule, reactions like

conversion to an azide could be a precursor for generating pyridylnitrenes, which are known

reactive intermediates.[6]

Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are protocols

derived from patent literature for the synthesis and subsequent reaction of 4-Amino-3,5-
dichloro-2,6-difluoropyridine.

Protocol 1: Synthesis via Amination of 3,5-dichloro-
2,4,6-trifluoropyridine
This procedure describes the synthesis of the title compound from a perhalogenated pyridine

precursor.

Reaction Setup: A suitable reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and a

solvent such as N-Methyl-2-pyrrolidone (NMP).[8][10]
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Amination: Ammonia gas is passed through the solution. The reaction temperature is

maintained between 0-5 °C.[10] The reaction is allowed to proceed until completion, which

can be monitored by techniques like TLC or GC.

Workup: Upon completion, the reaction mixture is filtered to remove the by-product,

ammonium fluoride (NH₄F).[8][10]

Purification: The filtrate, containing the product and solvent, is subjected to rectification

(distillation under reduced pressure). The fraction collected at 122-125 °C / 1 Kpa is 4-
amino-3,5-dichloro-2,6-difluoropyridine.[8] Typical yields for such amination reactions are

in the range of 50-70%.[6]

Protocol 2: Hydroxylation for Fluroxypyr Synthesis
This protocol details the selective nucleophilic substitution of a fluoride with a hydroxide, a key

step in synthesizing the herbicide fluroxypyr.

Reaction Setup: To a reactor containing 4-amino-3,5-dichloro-2,6-difluoropyridine (e.g.,

95.36g), an aqueous solution of potassium hydroxide (e.g., 637.20g of 11% KOH) is added.

[7] The molar ratio of the pyridine to KOH is typically between 1:2.5 and 1:3.[10]

Hydroxylation: The mixture is heated to reflux for a period of 1.5 to 2.5 hours.[7][10]

Workup: After the reaction is complete, heating is stopped. The mixture is cooled and

centrifuged to separate the solid product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-

olate, from the mother liquor.[7][8]

Subsequent Steps: The resulting potassium salt is then typically used in a condensation

reaction with an appropriate electrophile (like ethyl chloroacetate) to continue the synthesis

of fluroxypyr or its esters.[7][10]

Quantitative Data Summary
The following table summarizes quantitative data from the described experimental protocols.

Table 3: Reaction Parameters and Yields
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Reactio
n

Reactan
ts

Solvent
Temper
ature
(°C)

Time (h) Product Yield
Referen
ce

Aminatio

n

3,5-

dichloro-

2,4,6-

trifluorop

yridine,

NH₃

NMP 0-5 -

4-Amino-

3,5-

dichloro-

2,6-

difluorop

yridine

50-70%

(Typical)
[6][10]

Hydroxyl

ation

4-Amino-

3,5-

dichloro-

2,6-

difluorop

yridine,

KOH(aq)

Water Reflux 1.5 - 2.5

Potassiu

m 4-

amino-

3,5-

dichloro-

6-

fluoropyri

din-2-

olate

>86%

(for final

product

after

subsequ

ent

steps)

[7][10]

Synthetic Applications and Workflows
The primary industrial application of 4-Amino-3,5-dichloro-2,6-difluoropyridine is as a key

building block for the synthesis of the herbicide fluroxypyr.[7][8] Fluroxypyr is used to control

broad-leaved weeds in agriculture.[7]
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Step 1: Amination

Step 2: Hydroxylation

Step 3: Condensation

3,5-dichloro-2,4,6-
trifluoropyridine
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NH₃, NMP
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6-fluoropyridin-2-olate

KOH (aq)
Reflux

Fluroxypyr Ester

Ethyl Chloroacetate

Click to download full resolution via product page

Caption: Synthetic workflow for Fluroxypyr starting from a perhalogenated pyridine.

Safety and Handling
Proper safety precautions should be observed when handling 4-Amino-3,5-dichloro-2,6-
difluoropyridine.

Personal Protective Equipment (PPE): Use of gloves, safety goggles, and a lab coat is

recommended. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

[4]
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Storage: The compound should be stored in airtight containers under an inert atmosphere

(e.g., nitrogen or argon) to prevent degradation. It should be kept in a dark place at room

temperature.[2][6]

Toxicity: While comprehensive toxicological data is not readily available, it is classified as a

dangerous good for transport.[1] One of its metabolites has shown plant toxicity, indicating

potential bioactivity that warrants careful handling.[6]

Conclusion
4-Amino-3,5-dichloro-2,6-difluoropyridine is a versatile synthetic intermediate with a well-

defined reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, with

the fluorine atoms at the C2 and C6 positions being the most labile. This selective reactivity has

been effectively exploited in the large-scale synthesis of the herbicide fluroxypyr. The presence

of multiple halogen atoms also opens avenues for functionalization via modern cross-coupling

methodologies, making it a valuable building block for the synthesis of complex, highly

substituted pyridine derivatives for applications in agrochemicals, pharmaceuticals, and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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